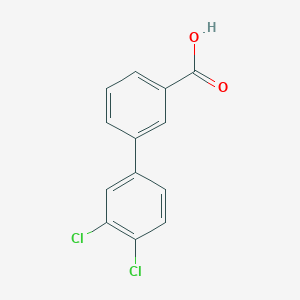

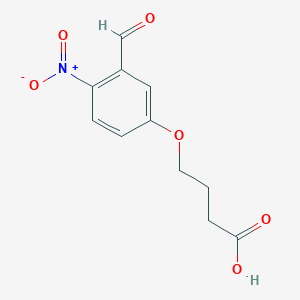

4-(3-Formyl-4-nitro-phenoxy)-butyric acid

Overview

Description

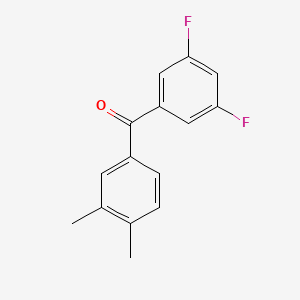

4-(3-Formyl-4-nitro-phenoxy)-butyric acid, also known as 4-FNPB, is an organic compound that has been used for a variety of scientific research applications. It is a nitro-phenoxy-butyric acid derivative, and is a colorless solid at room temperature. 4-FNPB has been used in a range of studies, including biochemical and physiological research, as well as in laboratory experiments.

Scientific Research Applications

Synthesis of Polymers

4-(3-Formyl-4-nitro-phenoxy)-butyric acid and its derivatives play a critical role in the synthesis of thermally stable and organosoluble polymers. Faghihi et al. (2011) demonstrated the synthesis of new poly(ether–ester–imide)s using a compound structurally similar to 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. These polymers exhibit good inherent viscosities and are characterized by various methods including FTIR, NMR, and thermogravimetric analysis (Faghihi et al., 2011).

Peptide Synthesis

The compound is also relevant in the field of peptide synthesis. Matsueda and Walter (2009) reported the use of a group, 3-nitro-2-pyridinesulfenyl (Npys), for protecting and activating amino and hydroxyl groups in peptide synthesis. Although not directly mentioning 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, the study highlights the significance of nitro-substituted compounds in peptide bond formation (Matsueda & Walter, 2009).

Drug Delivery Systems

In the area of drug delivery, the compound finds application in the development of photoresponsive nanogels. Park et al. (2013) introduced a photolabile compound, similar in structure to 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, to prepare nanogels for anticancer drug delivery. This approach enables controlled drug release upon light activation, improving tumor-cell-killing efficacy (Park et al., 2013).

Organic Synthesis

The compound is also utilized in organic synthesis. Sakukuma et al. (2020) synthesized 4-(p-nitro)-phenyl-hydroxylated-butyric acids, compounds structurally related to 4-(3-Formyl-4-nitro-phenoxy)-butyric acid, highlighting the versatility of nitro-substituted phenoxy compounds in synthesizing complex organic molecules (Sakukuma et al., 2020).

Green Chemistry

In the context of green chemistry, Shelke et al. (2009) reported a microwave-assisted synthesis method involving compounds similar to 4-(3-Formyl-4-nitro-phenoxy)-butyric acid. This approach offers advantages such as shorter reaction times and a simple work-up procedure, demonstrating the compound's relevance in environmentally friendly chemical synthesis (Shelke et al., 2009).

properties

IUPAC Name |

4-(3-formyl-4-nitrophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c13-7-8-6-9(3-4-10(8)12(16)17)18-5-1-2-11(14)15/h3-4,6-7H,1-2,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKITJICGXCHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCC(=O)O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374695 | |

| Record name | 4-(3-Formyl-4-nitro-phenoxy)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Formyl-4-nitro-phenoxy)-butyric acid | |

CAS RN |

94193-36-9 | |

| Record name | 4-(3-Formyl-4-nitro-phenoxy)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 94193-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)

![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)

![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)